molecular formula C14H20O2 B14843150 3-Tert-butyl-2-(cyclopropylmethoxy)phenol

3-Tert-butyl-2-(cyclopropylmethoxy)phenol

Cat. No.: B14843150
M. Wt: 220.31 g/mol
InChI Key: LESCLUCSVNJNNQ-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol This compound belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-(cyclopropylmethoxy)phenol typically involves the alkylation of 3-tert-butylphenol with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Corresponding alcohols or reduced phenolic compounds.

    Substitution: Nitro, bromo, or sulfonated derivatives of the phenol.

Scientific Research Applications

3-Tert-butyl-2-(cyclopropylmethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-(cyclopropylmethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s lipophilic tert-butyl and cyclopropylmethoxy groups can enhance its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    3-Tert-butylphenol: Lacks the cyclopropylmethoxy group, resulting in different chemical properties and applications.

    2-Tert-butyl-4-methylphenol: Contains a methyl group instead of the cyclopropylmethoxy group, leading to variations in reactivity and biological activity.

    4-Tert-butyl-2-(cyclopropylmethoxy)phenol: The position of the substituents on the phenol ring differs, affecting the compound’s overall properties.

Uniqueness: 3-Tert-butyl-2-(cyclopropylmethoxy)phenol is unique due to the presence of both tert-butyl and cyclopropylmethoxy groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-tert-butyl-2-(cyclopropylmethoxy)phenol

InChI

InChI=1S/C14H20O2/c1-14(2,3)11-5-4-6-12(15)13(11)16-9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3

InChI Key

LESCLUCSVNJNNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)OCC2CC2

Origin of Product

United States

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